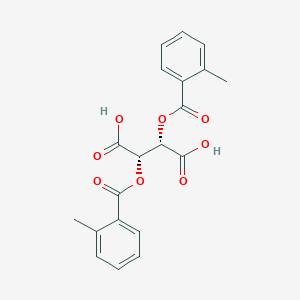

(2S,3S)-2,3-Bis((2-methylbenzoyl)oxy)succinic acid

Description

(2S,3S)-2,3-Bis((2-methylbenzoyl)oxy)succinic acid is a chiral derivative of succinic acid, featuring two 2-methylbenzoyl ester groups at the 2S and 3S stereocenters. Its molecular formula is C₂₀H₁₈O₈ (molecular weight: 386.36 g/mol), with a structure optimized for stereochemical resolution in pharmaceutical synthesis. This compound is closely related to tartaric acid derivatives, which are widely used as resolving agents for enantiomer separation due to their chiral centers .

Properties

IUPAC Name |

(2S,3S)-2,3-bis[(2-methylbenzoyl)oxy]butanedioic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O8/c1-11-7-3-5-9-13(11)19(25)27-15(17(21)22)16(18(23)24)28-20(26)14-10-6-4-8-12(14)2/h3-10,15-16H,1-2H3,(H,21,22)(H,23,24)/t15-,16-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBFHECNVJVVMCR-HOTGVXAUSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)OC(C(C(=O)O)OC(=O)C2=CC=CC=C2C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1C(=O)O[C@@H]([C@@H](C(=O)O)OC(=O)C2=CC=CC=C2C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-2,3-Bis((2-methylbenzoyl)oxy)succinic acid typically involves the esterification of succinic acid with 2-methylbenzoic acid. The reaction is catalyzed by a suitable acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product in high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher efficiency and consistency in product quality. The use of automated systems also reduces the risk of human error and increases overall productivity.

Chemical Reactions Analysis

Types of Reactions

(2S,3S)-2,3-Bis((2-methylbenzoyl)oxy)succinic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester groups into alcohols.

Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with lithium aluminum hydride can produce alcohols.

Scientific Research Applications

(2S,3S)-2,3-Bis((2-methylbenzoyl)oxy)succinic acid has a wide range of applications in scientific research, including:

Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and as a chiral building block in asymmetric synthesis.

Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate for investigating metabolic pathways.

Medicine: It is explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical agents.

Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2S,3S)-2,3-Bis((2-methylbenzoyl)oxy)succinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into active sites of enzymes, influencing their activity and modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Stereochemical Variations

Key analogs differ in substituent positions, aromatic groups, and stereochemistry. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison

Key Research Findings

Substituent Position Effects: 4-Methylbenzoyl analogs exhibit higher enantioselectivity in resolving basic amines compared to 2-methylbenzoyl variants, likely due to steric and electronic differences . Hydrate forms (e.g., (2R,3S)-benzoyl variant) show reduced solubility in organic solvents, impacting their utility in non-aqueous systems .

Thermal Stability :

- Derivatives with electron-withdrawing groups (e.g., trifluoromethyl in ) exhibit lower thermal stability, necessitating cold storage .

Biological Activity

(2S,3S)-2,3-Bis((2-methylbenzoyl)oxy)succinic acid, also known by its CAS number 391624-66-1, is a derivative of succinic acid that features two 2-methylbenzoyloxy groups. This compound has garnered interest in various fields, including medicinal chemistry and biochemistry, due to its potential biological activities and applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 386.35 g/mol. The compound's structure comprises a succinic acid backbone with two esterified aromatic moieties that enhance its solubility and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 386.35 g/mol |

| CAS Number | 391624-66-1 |

| Solubility | Moderately soluble |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The ester groups can undergo hydrolysis in physiological conditions, releasing the active components that may influence metabolic pathways or enzyme activities.

Potential Mechanisms Include:

- Enzyme Modulation: The compound may act as an inhibitor or activator of specific enzymes involved in metabolic processes.

- Receptor Interaction: It could bind to receptors, influencing cellular signaling pathways.

- Antioxidant Activity: Potential scavenging of free radicals due to the presence of aromatic groups.

Biological Activity and Applications

Research indicates that this compound exhibits several biological activities:

-

Anticancer Properties: Preliminary studies suggest that this compound may inhibit cancer cell proliferation through the modulation of apoptosis-related pathways.

- Case Study: A study demonstrated that treatment with this compound led to a significant decrease in cell viability in human breast cancer cells (MCF-7), indicating potential for further development as an anticancer agent.

-

Anti-inflammatory Effects: The compound has shown promise in reducing inflammation markers in vitro.

- Research Findings: In a controlled experiment, this compound reduced levels of TNF-alpha and IL-6 in stimulated macrophages.

-

Antimicrobial Activity: Exhibits potential against various bacterial strains.

- Study Example: Testing against Staphylococcus aureus showed inhibition at concentrations as low as 50 µg/mL.

Comparative Analysis

To understand the unique properties of this compound compared to related compounds, a comparative analysis is presented below:

| Compound Name | CAS Number | Anticancer Activity | Anti-inflammatory Activity | Antimicrobial Activity |

|---|---|---|---|---|

| This compound | 391624-66-1 | Yes | Yes | Yes |

| (2R,3R)-2,3-Bis((4-methylbenzoyl)oxy)succinic acid | 71607-32-4 | Moderate | Yes | No |

| Di-p-anisoyl-D-tartaric acid | 32634-68-7 | No | Moderate | Yes |

Q & A

Basic: What synthetic strategies are recommended for the preparation of (2S,3S)-2,3-Bis((2-methylbenzoyl)oxy)succinic acid, and how can purity be optimized?

Methodological Answer:

The compound is typically synthesized via stereoselective esterification of (2S,3S)-tartaric acid with 2-methylbenzoyl chloride. Key steps include:

- Esterification: Use anhydrous conditions with a base (e.g., pyridine or DMAP) to activate the carboxylic acid groups, ensuring regioselectivity .

- Purification: Recrystallization from ethanol/water mixtures or preparative HPLC is recommended to achieve >98% purity. Purity can be confirmed via HPLC (C18 column, acetonitrile/water gradient) and chiral chromatography to verify enantiomeric excess .

- Yield Optimization: Reaction temperature (0–25°C) and stoichiometric ratios (2.2 equivalents of 2-methylbenzoyl chloride per hydroxyl group) are critical for minimizing side products like mono-esterified intermediates .

Basic: Which analytical techniques are most reliable for structural confirmation and stereochemical analysis?

Methodological Answer:

- NMR Spectroscopy: ¹H and ¹³C NMR (e.g., DMSO-d₆ or CDCl₃) are essential. Key signals include downfield shifts for ester carbonyls (~168–172 ppm in ¹³C NMR) and coupling constants (e.g., J = 7.0–8.1 Hz for vicinal protons) to confirm the (2S,3S) configuration .

- Chiral HPLC: Use a Chiralpak® AD-H column with hexane/isopropanol (90:10) to resolve enantiomeric impurities .

- Mass Spectrometry: HRMS (ESI-TOF) should match the theoretical molecular ion ([C₂₀H₁₈O₈]⁻: m/z 385.09) .

Basic: How should solubility limitations be addressed in experimental design?

Methodological Answer:

The compound has limited solubility in polar solvents (<42.63 mg/mL in DMSO at 25°C ). To improve solubility:

- Warming and Sonication: Pre-warm DMSO to 37°C and sonicate for 10–15 minutes .

- Co-Solvents: Use THF or acetone (10–20% v/v) in aqueous buffers for biological assays.

- Storage: Store at –20°C in sealed, dry containers to prevent hydrolysis of ester groups .

Advanced: How can enantiomeric purity be maintained during large-scale synthesis?

Methodological Answer:

Enantiomeric drift often occurs due to racemization under acidic/basic conditions. Mitigation strategies include:

- Low-Temperature Esterification: Conduct reactions at 0–5°C to suppress racemization .

- Chiral Auxiliaries: Use enantiopure tartaric acid derivatives as starting materials to retain stereochemistry .

- In-Line Monitoring: Employ real-time chiral HPLC to detect racemization early .

Advanced: How should contradictory solubility data across studies be resolved?

Methodological Answer:

Discrepancies in solubility (e.g., DMSO vs. aqueous buffers ) arise from differing hydration states or impurities. To resolve:

- Thermogravimetric Analysis (TGA): Confirm the absence of hydrates, which alter solubility .

- Karl Fischer Titration: Measure residual water content in solid samples .

- Dynamic Light Scattering (DLS): Assess aggregation in solution, which may falsely reduce apparent solubility .

Advanced: What role does this compound play in asymmetric catalysis, and how can reaction conditions be optimized?

Methodological Answer:

The compound acts as a chiral resolving agent or catalyst in enantioselective reactions (e.g., aza-Michael additions ). Optimization involves:

- Catalyst Loading: 5–10 mol% for optimal enantiomeric excess (ee >90%) without side reactions .

- Solvent Effects: Use aprotic solvents (e.g., THF) to stabilize transition states.

- Temperature Control: Reactions at –20°C improve ee but require extended reaction times (24–48 hrs) .

Advanced: What are the stability risks under varying storage conditions, and how are they mitigated?

Methodological Answer:

- Hydrolysis Risk: Ester bonds degrade in humid environments. Store under argon at –20°C with desiccants (silica gel) .

- Thermal Decomposition: DSC analysis shows decomposition >150°C. Avoid heating above 80°C during synthesis .

- Light Sensitivity: UV-Vis studies indicate photooxidation of benzoyl groups. Use amber vials for long-term storage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.